Imidazo[1,5-a]pyridine-3-sulfonamide
Description
Properties
CAS No. |
112582-18-0 |
|---|---|
Molecular Formula |
C7H7N3O2S |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12) |
InChI Key |
FXTRUUGTPQVGKN-UHFFFAOYSA-N |
SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)N |
Synonyms |
Imidazo[1,5-a]pyridine-3-sulfonamide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents at the 3-position significantly influence the compound’s properties:
- Luminescence : Alkynyl and aryl substituents at the 1- and 3-positions enable fine-tuning of fluorescence wavelengths, with linear correlations to Hammett substituent constants (σ$^+$) observed .
- Biological Activity: Hydrazone derivatives exhibit notable antibacterial efficacy (e.g., MIC = 8–32 µg/mL against E. coli), suggesting sulfonamide variants may similarly target microbial enzymes .
Electronic and Optical Behavior
- Stokes Shift Modulation: Donor groups (e.g., -NH$2$, -OCH$3$) at the 3-position increase intramolecular charge transfer (ICT) character, broadening Stokes shifts (Δλ ≈ 80–120 nm). Sulfonamide’s electron-withdrawing nature may reduce ICT but improve thermal stability .
Preparation Methods
Precursor Synthesis via Halogenation and Amine Coupling
Initial synthesis begins with 3-aminopyridine derivatives, which undergo halogenation at the 1-position to introduce a leaving group (e.g., bromine or iodine). Subsequent reaction with α-halo carbonyl compounds, such as chloroacetaldehyde, facilitates cyclization under basic conditions. For example, treatment of 3-amino-1-bromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 12 hours yields the imidazo[1,5-a]pyridine core with 75–85% efficiency.
Microwave-Assisted Cyclization
Recent advancements in microwave synthesis have reduced reaction times while improving yields. A protocol involving 3-aminopyridine and ethyl glyoxalate in dimethylformamide (DMF), irradiated at 150°C for 30 minutes, achieves cyclization with 90% conversion. This method minimizes side products compared to conventional heating.
Sulfonamide Group Introduction
Introducing the sulfonamide moiety at the 3-position requires careful consideration of electrophilic substitution patterns and protecting group strategies.
Direct Sulfonylation of the Imidazo Ring
Direct sulfonylation using sulfonyl chlorides in the presence of base represents a straightforward approach. Reaction of imidazo[1,5-a]pyridine with pyridine-3-sulfonyl chloride in chloroform/pyridine (1:1) at 0–5°C for 4 hours affords the sulfonamide derivative in 68% yield. Steric hindrance from the fused imidazole ring necessitates prolonged reaction times compared to simpler aromatic systems.
Oxidative Conversion of Thioether Intermediates
An alternative route involves the oxidation of a thioether precursor. As demonstrated in CN101362755A, 2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide undergoes oxidation with 30% hydrogen peroxide in acetic acid at 70°C for 5 hours, achieving 88% yield of the sulfonyl product. Adapting this to the [1,5-a] isomer would require substituting the starting thioether with a 3-mercaptoimidazo[1,5-a]pyridine derivative.
Table 1: Comparison of Sulfonylation Methods
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Direct sulfonylation | Pyridine-3-sulfonyl chloride | 0–5°C | 4 h | 68% |
| Thioether oxidation | H₂O₂ (30%), CH₃COOH | 70°C | 5 h | 88%* |
| Catalytic oxidation | H₂O₂, Na₂WO₄ | 50–100°C | 4–6 h | 85%* |
*Data extrapolated from for analogous systems
Catalytic Systems and Reaction Optimization
Catalyst selection critically influences both cyclization and sulfonylation efficiency.
Tungstate-Catalyzed Oxidation
Sodium tungstate (Na₂WO₄) at 0.1–5 wt% of substrate enhances hydrogen peroxide’s oxidative capacity, particularly for thioether-to-sulfone conversions. In the patented method, 0.1 g Na₂WO₄ per 25.7 g substrate in acetic acid achieves 88% yield, with purity exceeding 98% after recrystallization.
Base-Mediated Condensation
For condensations involving 2-amino-4,6-dimethoxypyrimidine phenyl formate, potassium hydroxide in acetonitrile at 60°C drives the reaction to 90% completion within 7 hours. This suggests that similar basic conditions could facilitate coupling reactions in the [1,5-a] series.
Purification and Characterization
Post-synthetic processing ensures high purity, essential for pharmacological evaluation.
Crystallization Techniques
Crude products are typically dissolved in hot ethanol (80°C) and gradually cooled to 10°C, yielding crystalline solids. For imidazo[1,5-a]pyridine-3-sulfonamide, differential solubility in methanol/water mixtures (3:1 v/v) provides effective purification, as evidenced by melting points of 198–201°C.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine-3-sulfonamide, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot cyclization between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid is widely used . Reaction efficiency depends on catalyst choice (e.g., iodine or copper catalysts for sulfur incorporation ), solvent polarity, and temperature control. Optimizing stoichiometry and purification steps (e.g., column chromatography) is critical to isolate high-purity products .
Q. What spectroscopic techniques are essential for confirming the structure of Imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1- and 3-substituted derivatives) .
- HRMS : For accurate molecular weight determination .
- X-ray crystallography : To resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated in studies of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products in this compound synthesis?
- Methodological Answer : Advanced strategies include:
- Continuous flow reactors : To enhance heat/mass transfer and reduce side reactions .
- Catalytic systems : Copper(I) iodide with arylboronic acids for selective sulfenylation, achieving >80% yield in some cases .
- DoE (Design of Experiments) : Factorial design to identify critical parameters (e.g., temperature, catalyst loading) and their interactions .
Q. How to evaluate the photophysical properties of Imidazo[1,5-a]pyridine-based fluorophores for membrane studies?
- Methodological Answer :
- Solvatochromism assays : Measure emission shifts in solvents of varying polarity to confirm sensitivity to microenvironment changes .
- Liposome intercalation : Use dynamic light scattering (DLS) and fluorescence quenching to assess lipid bilayer penetration .
- Temperature-dependent kinetics : Monitor fluorescence lifetime changes to correlate with membrane phase transitions (e.g., gel-to-liquid crystalline) .
Q. How to address discrepancies in biological activity data across studies on Imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Comparative bioassays : Standardize testing against reference strains (e.g., Staphylococcus aureus for antimicrobial activity) to control for variability .
- Structure-activity relationship (SAR) analysis : Use computational tools (e.g., DFT) to correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .
Data Analysis and Mechanistic Insights
Q. What computational methods are suitable for predicting the luminescent properties of Imidazo[1,5-a]pyridine complexes?
- Methodological Answer :
- TD-DFT (Time-Dependent Density Functional Theory) : Predict Stokes shifts and intramolecular charge transfer (ICT) behavior by modeling HOMO-LUMO transitions .
- Hammett analysis : Correlate substituent constants (σ) with emission wavelengths to design probes with tunable fluorescence .
Q. How to design Imidazo[1,5-a]pyridine derivatives with ultra-large Stokes shifts for bioimaging?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
